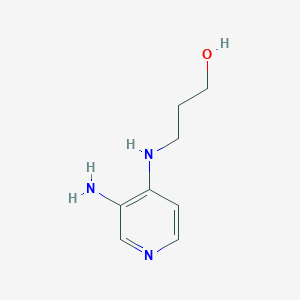

3-Amino-4-(3-hydroxypropylamino)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-[(3-aminopyridin-4-yl)amino]propan-1-ol |

InChI |

InChI=1S/C8H13N3O/c9-7-6-10-4-2-8(7)11-3-1-5-12/h2,4,6,12H,1,3,5,9H2,(H,10,11) |

InChI Key |

VWYBVNANGIUWKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1NCCCO)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino 4 3 Hydroxypropylamino Pyridine and Analogous Structural Motifs

Foundational Approaches to Pyridine (B92270) Ring Construction

The formation of the pyridine ring is the initial and crucial phase in the synthesis of many pyridine-based compounds. acsgcipr.org The primary methods for constructing this heterocyclic scaffold can be broadly categorized into condensation and cycloaddition reactions. baranlab.org

Condensation Reactions in Pyridine Synthesis (e.g., Hantzsch-type reactions)

The Hantzsch pyridine synthesis, first reported in 1881, is a classic and versatile method for constructing substituted pyridines. wikipedia.orgfiveable.me This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. wikipedia.orgchemtube3d.com The driving force for this final aromatization step is the formation of a stable aromatic ring. wikipedia.org

The classical Hantzsch synthesis has some drawbacks, including potentially harsh reaction conditions and long reaction times, which can lead to lower yields. wikipedia.org To address these limitations, various modifications have been developed. For instance, the reaction has been successfully carried out in aqueous micelles and with the aid of microwave irradiation to improve efficiency. wikipedia.org

Different catalysts, including acid catalysts and metal catalysts, have been explored to optimize the Hantzsch reaction for the synthesis of pyridine derivatives. eurekaselect.com

Cycloaddition Reactions in Pyridine Synthesis (e.g., Diels-Alder approaches)

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the pyridine ring. baranlab.org The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly valuable tool in this context. rsc.org This method involves the reaction of a diene with a dienophile to form a six-membered ring. acsgcipr.org For pyridine synthesis, this typically involves an azadiene (a diene containing a nitrogen atom) reacting with an alkyne or a suitable alkene. rsc.org

There are two main types of Diels-Alder reactions used for pyridine synthesis:

Normal electron-demand Diels-Alder: This involves an electron-rich diene and an electron-poor dienophile. However, these reactions can be challenging to achieve in high yields due to unfavorable electronics. acsgcipr.org

Inverse electron-demand Diels-Alder: This is often the more successful approach for pyridine synthesis. It utilizes an electron-poor azadiene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile. The initial cycloadduct then typically extrudes a small stable molecule, like nitrogen gas, to form the aromatic pyridine ring. acsgcipr.org

Recent advancements have led to the development of multi-component reactions that utilize cycloadditions of azadienes to synthesize polysubstituted pyridines. nih.gov Transition metal-catalyzed [4+2] cycloadditions of 1-azadienes also offer an efficient pathway to substituted pyridines. rsc.orgrsc.org Furthermore, tungsten-promoted Diels-Alder reactions of pyridines themselves with electron-deficient alkenes have been shown to produce isoquinuclidines, which can be precursors to functionalized pyridines. nih.gov

Synthesis of Aminopyridine Scaffolds

The introduction of amino groups onto the pyridine ring is a critical step in the synthesis of the target compound. This section outlines general routes to amino-substituted pyridines and methods for achieving regioselectivity.

General Synthetic Routes to Amino-Substituted Pyridines

Several methods exist for the synthesis of aminopyridines. One common approach involves the reduction of nitropyridines. For example, 4-aminopyridine (B3432731) can be synthesized by the reduction of 4-nitropyridine-N-oxide. semanticscholar.orgresearchgate.net Another classical method is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide), which yields 3-aminopyridine (B143674). wikipedia.orgorgsyn.org

The Chichibabin reaction, though sometimes suffering from low yields, provides a direct method for the amination of pyridine to produce 2-aminopyridine. wikipedia.org More modern approaches include palladium-catalyzed amination reactions, which have proven effective for the synthesis of various aminopyridine derivatives. researchgate.netacs.org For instance, the Buchwald-Hartwig amination of halopyridines is a versatile method for forming the C-N bond. researchgate.net

Recently, a novel reagent has been developed for the selective C2-amination of pyridines, offering a direct route to this important class of compounds. galchimia.com

Regioselective Synthesis of Pyridine Derivatives

Controlling the position of substituents on the pyridine ring is a significant challenge in synthetic chemistry. chemrxiv.org Several strategies have been developed to achieve regioselective synthesis.

For instance, the reaction of pyridine N-oxides with malonates, activated by trifluoromethanesulfonic anhydride (B1165640), can selectively yield either 2- or 4-substituted pyridines. nih.gov The concept of using directing groups is also a powerful tool. For example, a sulfamoyl group at the C2 position of a 3,4-pyridyne intermediate can direct nucleophilic attack to the C4 position. nih.gov

The Minisci reaction, a radical substitution, can be controlled to achieve C4-alkylation of pyridines by using a maleate-derived blocking group. chemrxiv.orgorganic-chemistry.org Transition metal-catalyzed reactions also offer excellent regiocontrol. For example, titanacyclopropanes generated in situ can react with pyridine N-oxides to achieve regioselective C2-H alkylation. organic-chemistry.org

Introduction of the Hydroxypropylamino Side Chain

The final key step in the synthesis of 3-Amino-4-(3-hydroxypropylamino)pyridine is the introduction of the 3-hydroxypropylamino side chain. This is typically achieved through a nucleophilic substitution reaction.

A common method involves the reaction of an aminopyridine with a suitable three-carbon electrophile containing a protected or masked hydroxyl group. For example, reacting an aminopyridine with a 3-halopropanol (e.g., 3-chloropropan-1-ol or 3-bromopropan-1-ol) or an epoxide like epichlorohydrin, followed by appropriate workup, can install the desired side chain.

The synthesis of analogous compounds, such as 2-(3'-substituted-2'-hydroxypropylamino)pyridines, has been reported, demonstrating the feasibility of introducing similar side chains onto the pyridine ring. nih.gov The specific reaction conditions, such as the choice of base and solvent, would be optimized to ensure efficient and selective N-alkylation at the desired amino group.

For the synthesis of this compound, a potential route would involve the reaction of 3,4-diaminopyridine (B372788) with a suitable 3-carbon synthon. The regioselectivity of this reaction would be a critical consideration, and protecting group strategies might be necessary to ensure the side chain is introduced at the C4-amino group.

Amination Reactions with Hydroxypropylamine Derivatives

The introduction of the 3-hydroxypropylamino side chain onto the pyridine ring is a critical step, often achieved through nucleophilic aromatic substitution (SNAr) reactions. In this approach, a pyridine ring bearing a suitable leaving group at the C4 position, such as a halogen (e.g., chlorine or bromine), is reacted with 3-aminopropan-1-ol.

N-substituted-3-amino-4-halopyridines are recognized as valuable synthetic intermediates for creating more complex heterocyclic systems like imidazopyridines. nih.govnih.gov However, the direct alkylation of compounds like 3-amino-4-chloropyridine (B21944) through standard reductive amination conditions can be problematic and result in poor conversion. nih.gov This reduced reactivity is attributed to the electronic properties of the 3,4-substituted pyridine ring. nih.gov

Recent advancements have explored alternative activation methods. One approach involves the use of a ruthenium catalyst to facilitate the amination of aminopyridines through a reversible π-coordination mechanism. chemistryviews.orgnih.gov This method activates the pyridine ring towards nucleophilic attack, allowing for the substitution of an existing amino group with a different amine, providing a potential route for introducing varied side chains. chemistryviews.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref |

| 4-Halopyridine | 3-Aminopropan-1-ol | Base (e.g., K2CO3) | 4-(3-hydroxypropylamino)pyridine | researchgate.net |

| 2-Aminopyridine | Primary/Secondary Amine | [CptBu3Ru(naphthalene)]NTf2 | N-Substituted 2-Aminopyridine | chemistryviews.org |

| 3-Amino-4-halopyridine | Aldehyde/Ketone | Acid (TFA, TMSOTf) / Reducing Agent | N-Alkylated-3-amino-4-halopyridine | nih.govnih.gov |

Sequential Functionalization Approaches for Side Chain Incorporation

Sequential functionalization provides a controlled, stepwise method for constructing the target molecule. A common strategy begins with a pre-functionalized pyridine ring, such as an N-Boc-3-amino-4-halopyridine. This protecting group strategy allows for selective reactions at different positions on the molecule.

A high-yielding protocol has been developed that involves a one-pot deprotection/alkylation sequence. nih.gov This method uses trifluoroacetic acid (TFA) to remove the Boc protecting group from the 3-amino position, followed by a reductive amination reaction with an aldehyde (e.g., 3-hydroxypropanal) in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to form the desired N-substituted side chain. nih.govnih.gov This approach avoids the difficulties of direct alkylation on less reactive pyridine systems and furnishes the mono-alkylated products in high purity, often without the need for chromatography. nih.gov

General Steps for Sequential Functionalization:

Protection: The amino group of a 3-amino-4-halopyridine is protected (e.g., with a Boc group).

Deprotection & Reductive Amination: The protecting group is removed in a one-pot reaction, followed by reductive amination with a suitable aldehyde to introduce the side chain. nih.gov

Purification: The final product is isolated, often through acid-mediated precipitation. nih.gov

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where stereocenters might be present on the side chain or on a fused ring system, requires stereoselective methods. While specific stereoselective syntheses for this exact compound are not widely documented, analogous strategies from medicinal chemistry can be applied.

One powerful approach is the use of biocatalysis. Multi-enzyme cascades have been successfully employed to synthesize chiral cyclic diamines, such as protected 3-aminopiperidine and 3-aminoazepane derivatives. rsc.org These one-pot reactions, utilizing enzymes like galactose oxidase and imine reductase, can convert amino alcohol precursors into enantiopure cyclic amines, preventing the racemization of labile intermediates. rsc.org Such a strategy could be adapted to synthesize chiral precursors or analogues of the target molecule.

Another established method involves using chiral building blocks derived from natural sources or asymmetric synthesis. For instance, the stereoselective synthesis of conformationally constrained α-amino acids has been achieved using Strecker methodology on chiral ketone precursors, yielding single stereoisomers. nih.gov Similarly, diastereoselective cyclopropanation reactions on chiral templates have been used to create cyclopropane (B1198618) amino acid derivatives. nih.gov These principles could be applied to construct a chiral 3-hydroxypropylamino side chain before its attachment to the pyridine core.

Novel and Emerging Synthetic Techniques

Recent innovations in organic synthesis offer new pathways for creating complex heterocyclic molecules, including advanced cyclization reactions and photochemical methods.

Electrophilic Cyclization Reactions (e.g., [4+1]-Cyclization to Azaindoles)

A novel and scalable, metal-free synthesis for 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) has been developed from 3-amino-4-methylpyridine (B17607) derivatives. chemrxiv.orgresearchgate.netrsc.org This reaction proceeds via a formal electrophilic [4+1]-cyclization, where trifluoroacetic anhydride (TFAA) acts as a C1-bielectrophile. chemrxiv.org

The proposed mechanism involves the initial trifluoroacetylation of the 3-amino group, followed by the formation of a 1-(trifluoroacetyl)pyridin-1-ium salt. digitellinc.com This intermediate activates the C4-methyl group, which is then attacked by the enolized amide to initiate cyclization, ultimately forming the fused pyrrole (B145914) ring of the azaindole system. chemrxiv.orgdigitellinc.com This methodology has been explored with various substituted 3-amino-4-methylpyridines and other electrophilic agents like difluoroacetic anhydride (DFAA) and the Vilsmeier-Haack reagent. researchgate.netrsc.orgenamine.net

| Pyridine Substrate | Electrophilic Reagent | Product | Key Feature | Ref |

| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | Metal-free, scalable [4+1] cyclization | chemrxiv.orgrsc.org |

| 3-Amino-4-methylpyridine derivatives | Difluoroacetic anhydride (DFAA), Trichloroacetic anhydride (TCAA) | Substituted 6-azaindoles | Explores scope of electrophilic component | researchgate.net |

Photochemical Routes and Ring-Opening Methodologies (e.g., Bicyclic Aziridine (B145994) Systems)

Photochemical methods represent an emerging, eco-compatible approach for the functionalization of pyridines and related heterocycles. nih.govresearchgate.net One innovative strategy involves the photochemical transformation of pyridinium (B92312) salts into highly strained bicyclic aziridines (6-azabicyclo[3.1.0]hexenes). ulisboa.ptthieme-connect.com

This transformation is typically carried out by irradiating an aqueous alkaline solution of an N-alkyl pyridinium salt with UV light. thieme-connect.com The resulting bicyclic aziridine is a versatile intermediate that can undergo subsequent stereoselective ring-opening reactions with various nucleophiles. ulisboa.ptnih.gov This strain-release chemistry allows for the controlled introduction of substituents onto what was formerly the pyridine ring, creating functionalized cyclopentenes or other complex structures. nih.gov While this method fundamentally alters the pyridine core, it showcases a novel photochemical strategy for accessing complex amine-containing molecules from simple pyridine precursors. ulisboa.ptnih.gov The development of continuous-flow reactors for these photochemical processes has enhanced their scalability and productivity, making them more viable for larger-scale synthesis. thieme-connect.comresearchgate.net

| Starting Material | Process | Intermediate | Product Type | Ref |

| N-Alkyl Pyridinium Salt | UV Irradiation (in H2O/K2CO3) | Bicyclic Aziridine | Functionalized Cyclopentene (after ring-opening) | ulisboa.ptthieme-connect.com |

| Imidazo[1,2-a]pyridines | Visible Light / Photocatalyst | Radical Intermediate | C-H Functionalized Imidazopyridines | nih.govresearchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies for this compound

Following a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific chemical compound “this compound” could not be located.

The requested analysis, which includes Fourier Transform Infrared (FTIR) Spectroscopy, Fourier Transform Raman (FT-Raman) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, requires specific research findings that are not present in the public domain for this particular molecule.

While spectroscopic data exists for related compounds, such as 3-aminopyridine and various substituted aminopyridines, the strict requirement to focus solely on this compound prevents the inclusion of this information. The unique electronic and structural arrangement of the 3-hydroxypropylamino group at the 4-position of the 3-aminopyridine ring would produce distinct spectroscopic signatures that cannot be accurately extrapolated from related structures.

Therefore, the generation of the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection is not possible at this time due to the absence of published experimental data for this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular mass and elucidating the structure of a compound through the analysis of its fragmentation patterns. For the compound 3-Amino-4-(3-hydroxypropylamino)pyridine, mass spectrometry would confirm its molecular weight and provide insights into its structural arrangement by identifying characteristic fragment ions.

Molecular Ion Peak: The molecular formula for this compound is C₈H₁₃N₃O. Its calculated molecular weight is approximately 167.21 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected to appear at an m/z (mass-to-charge ratio) value corresponding to this molecular weight. The presence of a peak at m/z 168, representing the protonated molecule [M+H]⁺, would likely be observed, especially with soft ionization techniques like electrospray ionization (ESI).

Fragmentation Pattern: The fragmentation of the molecular ion is anticipated to occur at the weaker bonds, leading to the formation of stable cations. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Key predicted fragmentation pathways for this compound include:

Cleavage of the C-C bond in the hydroxypropyl side chain: This is a common fragmentation pathway for alkyl chains. Loss of a CH₂OH radical (mass 31) would result in a fragment ion at m/z 136. Alternatively, cleavage further down the chain could lead to other characteristic losses.

Cleavage of the C-N bond between the pyridine (B92270) ring and the side chain: Breakage of the bond between the amino nitrogen and the propyl group could lead to the formation of a stable 3,4-diaminopyridine (B372788) radical cation or a protonated 3,4-diaminopyridine ion.

Fragmentation of the pyridine ring: While aromatic rings are generally stable, some fragmentation can occur, leading to smaller charged species.

A hypothetical fragmentation pattern is detailed in the table below. The relative abundance of these fragments would depend on their stability.

| Predicted m/z | Plausible Fragment Ion | Interpretation |

|---|---|---|

| 168 | [C₈H₁₄N₃O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 150 | [C₈H₁₂N₃]⁺ | Loss of H₂O (water) from the hydroxyl group |

| 136 | [C₇H₁₀N₃]⁺ | Loss of CH₂OH (hydroxymethyl radical) |

| 109 | [C₅H₇N₃]⁺ | Protonated 3,4-diaminopyridine from cleavage of the N-propyl bond |

| 94 | [C₅H₆N₂]⁺ | Ion corresponding to aminopyridine, indicating fragmentation of the side chain |

It is important to note that the above data is predictive and based on the general principles of mass spectrometry, as specific experimental data for this compound is not currently available in the cited literature.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

While a specific crystal structure for this compound has not been reported, we can infer its likely solid-state architecture based on the known structures of related aminopyridine derivatives, such as 3-amino-1-propylpyridinium bromide. researchgate.net

Molecular Geometry: The pyridine ring is expected to be planar. The exocyclic amino group and the hydroxypropylamino substituent will be attached to this ring. The conformation of the hydroxypropylamino side chain is flexible and would be influenced by the crystal packing forces. The dihedral angle between the plane of the pyridine ring and the plane of the propyl group is anticipated to be significant, similar to what is observed in 3-amino-1-propylpyridinium bromide where these angles are approximately 85-89°. researchgate.net

Intermolecular Interactions: The presence of amino (-NH₂) and hydroxyl (-OH) groups, as well as the pyridine ring nitrogen, suggests that the crystal structure will be dominated by a network of hydrogen bonds. These hydrogen bonds would likely involve:

The amino group acting as a hydrogen bond donor.

The hydroxyl group acting as both a hydrogen bond donor and acceptor.

The nitrogen atom of the pyridine ring acting as a hydrogen bond acceptor.

Below is a table of hypothetical crystallographic parameters for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 (for monoclinic) |

| Volume (ų) | ~1000-1500 |

| Z (molecules per unit cell) | 4 |

The crystallographic data presented here is illustrative and intended to provide a scientifically reasonable prediction. The actual crystal structure can only be determined through experimental X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations of 3 Amino 4 3 Hydroxypropylamino Pyridine and Its Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to optimize molecular geometries, analyze molecular orbitals, and predict spectroscopic parameters.

Electronic Structure and Molecular Geometry Optimization

A thorough search of scientific databases yields no published studies that have performed DFT calculations to optimize the molecular geometry or elucidate the electronic structure of 3-Amino-4-(3-hydroxypropylamino)pyridine. Such a study would typically involve the use of various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets to determine the most stable three-dimensional arrangement of the atoms, as well as key geometric parameters like bond lengths and angles.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Charge Transfer)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between these orbitals provides insights into the molecule's stability and potential for intramolecular charge transfer. At present, there are no available research findings that report the HOMO-LUMO energy gap or detail the nature of charge transfer within this compound based on DFT or other computational methods.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are often used to predict spectroscopic parameters such as vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra). This information is invaluable for interpreting experimental spectroscopic data. However, no theoretical predictions of the spectroscopic parameters for this compound have been reported in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution within a molecule. It is particularly useful for quantifying charge delocalization, hyperconjugative interactions, and the strength of donor-acceptor interactions between orbitals. A review of the literature indicates that no NBO analysis has been performed on this compound to date.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations can explore the different conformations a molecule can adopt and provide insights into its flexibility and interactions with its environment. There are no published studies that have employed molecular dynamics simulations to explore the conformational space of this compound.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a vital role in the rational design of new NLO materials by predicting key properties such as polarizability and hyperpolarizability. The theoretical prediction of the NLO properties of this compound has not been investigated in any available research.

Computational pKa Determination in Mechanistic Contexts

The ionization state of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For compounds such as this compound, which possesses multiple basic nitrogen atoms, understanding the specific protonation sites and their corresponding pKa values is fundamental to elucidating its mechanism of action at a molecular level. While direct experimental determination of site-specific pKa values in polybasic compounds can be challenging, computational chemistry offers powerful tools for their accurate prediction.

Theoretical pKa calculations for pyridine (B92270) derivatives, including various aminopyridines, have been the subject of extensive research, providing a reliable framework for estimating the pKa of analogues like this compound. These studies are crucial in mechanistic contexts, for instance, in understanding how the protonation state influences the binding of a ligand to its biological target. The activity of many aminopyridines as blockers of voltage-dependent K(+) channels is believed to be dependent on their protonation state, which dictates the nature of the interaction with the channel pore. researchgate.net

Methodological Approaches to Computational pKa Determination

The computational determination of pKa values typically relies on thermodynamic cycles that dissect the dissociation process into steps that can be calculated with greater accuracy. researchgate.netresearchgate.net These cycles combine gas-phase and solvation free energies. A common approach involves the following steps:

Calculation of the gas-phase Gibbs free energy of the protonated and deprotonated species.

Calculation of the solvation free energies of these species.

Calculation of the solvation free energy of the proton.

Various quantum mechanical methods are employed for these calculations, ranging from ab initio methods to Density Functional Theory (DFT).

Ab Initio and Composite Methods: High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G1, G2, G3) and Complete Basis Set (CBS) methods (e.g., CBS-QB3), can provide highly accurate gas-phase energies. researchgate.netresearchgate.net Studies on aminopyridines have shown that the relatively less computationally expensive G1 level of theory can predict pKa values with a high degree of accuracy. researchgate.net

Density Functional Theory (DFT): DFT methods, such as B3LYP, M06-2X, and WB97XD, have become popular for pKa calculations due to their favorable balance of accuracy and computational cost. acs.orgbas.bg The choice of functional and basis set is crucial for obtaining reliable results. For instance, in a study of pyridine derivatives, the WB97XD functional with the 6-31+G(d,p) basis set was found to yield accurate pKa values in the water phase. bas.bg

Solvation Models: The accurate calculation of solvation free energies is paramount for reliable pKa prediction. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., CPCM, IEF-PCM), and the Solvation Model based on Density (SMD), are widely used. researchgate.netnih.govnih.gov It has been demonstrated that the inclusion of one or more explicit water molecules in the computational model, in conjunction with a continuum solvent model, can significantly improve the accuracy of pKa predictions for pyridines by better representing the specific hydrogen-bonding interactions with the solvent. researchgate.netresearchgate.net

Illustrative Computational pKa Values for Aminopyridine Analogues

To illustrate the application and accuracy of these computational methods, the following tables present calculated and experimental pKa values for a series of aminopyridines and substituted pyridines. These compounds serve as structural analogues to this compound, and the methodologies applied to them are directly relevant for predicting the pKa of the title compound.

| Compound | Experimental pKa | Calculated pKa (Absolute) | Deviation |

|---|---|---|---|

| Pyridine | 5.25 | 5.23 | -0.02 |

| 2-Aminopyridine | 6.86 | 6.80 | -0.06 |

| 3-Aminopyridine (B143674) | 5.98 | 6.06 | +0.08 |

| 4-Aminopyridine (B3432731) | 9.17 | 9.27 | +0.10 |

| 2-Chloropyridine | 0.72 | 0.10 | -0.62 |

| 3-Chloropyridine | 2.84 | 2.51 | -0.33 |

| 4-Methylpyridine | 6.02 | 6.04 | +0.02 |

| Compound | Method | Calculated pKa | Experimental pKa |

|---|---|---|---|

| Isoniazid | WB97XD/6-311++G(d,p) | 3.36 | 3.50 |

| Nicotinamide (B372718) | WB97XD/6-31+G(d,p) | 3.35 | 3.35 |

| Pyridoxine | WB97XD/6-31+G(d,p) | 5.25 | 5.20 |

The data in these tables demonstrate that with an appropriate choice of computational methodology, pKa values for aminopyridine derivatives can be predicted with a mean absolute error of around 0.3-0.5 pKa units. researchgate.netresearchgate.net

Mechanistic Implications of pKa

The pKa values of this compound and its analogues are intrinsically linked to their biological activity. The protonation state affects several key properties:

Receptor-Ligand Interactions: The charge distribution of the molecule, which is governed by its protonation state, dictates its ability to form electrostatic interactions and hydrogen bonds with the amino acid residues of its target protein.

Membrane Permeability: The ability of a compound to cross biological membranes, such as the blood-brain barrier, is influenced by its lipophilicity, which in turn is dependent on its ionization state. Generally, the neutral form of a molecule is more membrane-permeable.

Solubility: The aqueous solubility of a compound is also affected by its pKa, with the ionized form typically being more soluble.

Computational pKa determination, therefore, is not merely an academic exercise but a vital tool in drug design and discovery. nih.govnih.gov It allows for the in silico prediction of the ionization behavior of novel compounds, providing insights into their likely biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For this compound, computational studies can predict which of the nitrogen atoms is the most basic and therefore the primary site of protonation at physiological pH, a critical piece of information for understanding its engagement with biological targets.

Mechanistic Research of Chemical Transformations and Reactivity

Elucidation of Intramolecular Rearrangement Mechanisms (e.g., Smiles Rearrangement on Pyridine (B92270) Rings)

Intramolecular rearrangements are fundamental reactions that can lead to significant structural reorganization. The Smiles rearrangement, a well-known intramolecular nucleophilic aromatic substitution (SNAr), is a potential transformation for derivatives of "3-Amino-4-(3-hydroxypropylamino)pyridine." manchester.ac.uk This rearrangement involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. manchester.ac.uk

The general mechanism of the Smiles rearrangement proceeds through a spirocyclic Meisenheimer intermediate. manchester.ac.uk For a derivative of "this compound," this could be initiated by the deprotonation of the hydroxyl group on the propyl chain, which then acts as an intramolecular nucleophile. The electron-deficient nature of the pyridine ring facilitates such nucleophilic attacks.

A related transformation is the Truce-Smiles rearrangement, which involves a carbanion as the nucleophile. cdnsciencepub.com While less likely for the parent compound, derivatives with appropriate functionalization on the propyl chain could potentially undergo this rearrangement. The stability of the Meisenheimer-like intermediate is a critical factor governing the feasibility and rate of these rearrangements. manchester.ac.uk Computational studies on similar systems suggest a delicate balance between a stepwise mechanism, involving a distinct intermediate, and a concerted process. researchgate.net

Table 1: Key Factors Influencing Smiles Rearrangement on Pyridine Derivatives

| Factor | Influence on Rearrangement |

| Pyridine Ring Activation | Electron-withdrawing groups on the pyridine ring enhance its electrophilicity, favoring the nucleophilic attack. |

| Nucleophilicity of the Attacking Group | A more nucleophilic attacking group (e.g., alkoxide vs. alcohol) will initiate the rearrangement more readily. |

| Length and Flexibility of the Linker | The length of the chain connecting the nucleophile and the leaving group must allow for the formation of a stable spirocyclic intermediate. |

| Leaving Group Ability | A better leaving group on the pyridine ring will facilitate the final step of the rearrangement. |

Analysis of Nucleophilic and Electrophilic Substitution Pathways on Pyridine Rings

The pyridine ring in "this compound" is susceptible to both nucleophilic and electrophilic substitution, with the regioselectivity being strongly influenced by the existing amino substituents.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is inherently electron-deficient and thus activated towards nucleophilic attack, particularly at the 2- and 4-positions, which are ortho and para to the ring nitrogen. stackexchange.comquora.com The attack of a nucleophile at these positions leads to the formation of a negatively charged intermediate, a Meisenheimer complex, where the charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comwikipedia.org

In "this compound," the 4-amino group is a strong activating group for electrophilic substitution and a deactivating group for nucleophilic substitution at that position. However, positions 2 and 6 are still susceptible to nucleophilic attack. The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions. For instance, a reaction with a strong nucleophile could potentially displace a suitable leaving group at the 2- or 6-position if one were present.

Electrophilic Aromatic Substitution (SEAr):

Direct electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the ring nitrogen, which can be protonated or coordinate to Lewis acids under reaction conditions, further deactivating the ring. wikipedia.org However, the powerful electron-donating amino groups at the 3- and 4-positions strongly activate the ring towards electrophilic attack.

Investigation of Catalytic Mechanisms in Synthetic Reactions

Catalysis plays a pivotal role in the synthesis and functionalization of pyridine derivatives. For "this compound," catalytic methods could be employed for its synthesis or its further transformation.

A common method for the synthesis of aminopyridines is the copper-catalyzed amination of halopyridines. researchgate.net The mechanism of these reactions generally involves the coordination of the copper catalyst to the pyridine nitrogen and the amine nucleophile. This coordination activates the halopyridine towards nucleophilic attack and facilitates the carbon-nitrogen bond formation. The catalytic cycle often involves oxidative addition, ligand exchange, and reductive elimination steps.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for the synthesis of aminopyridines. acs.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the halopyridine to the palladium(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminopyridine and regenerate the catalyst.

Furthermore, the amino groups of "this compound" can themselves act as directing groups in transition metal-catalyzed C-H functionalization reactions, allowing for the introduction of new substituents at specific positions on the pyridine ring. researchgate.net

Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often relies on the characterization of transient species like reaction intermediates and transition states. In the context of "this compound," understanding these species is key to controlling reaction outcomes.

Reaction Intermediates:

As mentioned, Meisenheimer complexes are key intermediates in nucleophilic aromatic substitution reactions on pyridine rings. wikipedia.orgnih.gov These are anionic sigma complexes formed by the addition of a nucleophile to the aromatic ring. wikipedia.org For reactions involving "this compound," these intermediates would be stabilized by the delocalization of the negative charge onto the ring nitrogen. Spectroscopic techniques such as NMR and UV-Vis can sometimes be used to detect and characterize stable Meisenheimer complexes. manchester.ac.uk

In catalytic reactions, intermediates involving the metal catalyst, such as copper(I) or palladium(0) complexes, are formed. researchgate.netacs.org The characterization of these organometallic intermediates is often challenging due to their transient nature but can be achieved through a combination of spectroscopic methods and computational modeling.

Transition States:

Transition states are high-energy, short-lived structures that represent the energy maximum along a reaction coordinate. Their direct experimental observation is generally not possible. However, computational chemistry, particularly density functional theory (DFT), has become a powerful tool for calculating the structures and energies of transition states. rsc.orgrsc.org

For nucleophilic substitution on the pyridine ring of "this compound," DFT calculations could model the transition state for the formation of the Meisenheimer complex, providing insights into the activation energy of the reaction. rsc.org Similarly, for catalytic reactions, computational studies can elucidate the transition states of the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Mechanistic Aspects of Functional Group Activation and Derivatization

The functional groups of "this compound"—the primary and secondary amino groups and the hydroxyl group—can be activated or derivatized to modulate the molecule's reactivity or to introduce new functionalities.

Activation of Amino Groups:

The amino groups can be activated to enhance their nucleophilicity or to facilitate substitution on the pyridine ring. For instance, deprotonation of the secondary amino group would generate a more potent nucleophile. Conversely, the amino groups can be converted into better leaving groups for nucleophilic substitution reactions.

Derivatization of Functional Groups:

Derivatization of the amino and hydroxyl groups is a common strategy in organic synthesis. The primary and secondary amino groups can be acylated, alkylated, or sulfonylated. These derivatizations can serve several purposes:

Protection: Protecting the amino groups prevents them from undergoing unwanted side reactions during subsequent transformations.

Modulation of Reactivity: Acylation, for example, reduces the electron-donating ability of the amino group, thereby deactivating the pyridine ring towards electrophilic substitution and altering the regioselectivity. acs.org

Introduction of New Functionality: Derivatization can introduce new functional groups that can participate in further reactions. For instance, derivatization of the hydroxyl group could introduce a polymerizable moiety or a linker for attachment to other molecules.

The mechanisms of these derivatization reactions are typically well-understood, involving nucleophilic attack of the amino or hydroxyl group on an electrophilic reagent. For example, acylation with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. rsc.org

Table 2: Common Derivatization Reactions and their Mechanistic Implications

| Functional Group | Derivatizing Agent | Reaction Type | Mechanistic Feature |

| Primary/Secondary Amino | Acyl Halide/Anhydride (B1165640) | Nucleophilic Acyl Substitution | Formation of a tetrahedral intermediate. |

| Primary/Secondary Amino | Alkyl Halide | Nucleophilic Alkylation (SN2) | Backside attack of the amine on the alkyl halide. |

| Hydroxyl | Silyl Halide | Silylation | Nucleophilic attack of the alcohol on the silicon center. |

| Hydroxyl | Acyl Halide/Anhydride | Esterification | Similar to amidation, proceeds through a tetrahedral intermediate. |

Structure Activity Relationship Sar Studies and Analogue Design

Rational Design Principles for Novel Pyridine (B92270) Derivatives

The rational design of novel pyridine derivatives, including analogs of 3-Amino-4-(3-hydroxypropylamino)pyridine, employs a strategic approach to optimize molecular interactions with specific targets. This process often begins with a known active compound or "hit," which is then modified to enhance desired properties. Key principles in this design process include scaffold hopping, bioisosterism, and computer-aided drug design (CADD).

Scaffold hopping involves replacing the central core of a molecule while maintaining the original orientation of its key functional groups. This can lead to novel chemical series with improved properties. For instance, a pyridine core might be replaced with a pyrimidine (B1678525) or pyrazolo[3,4-b]pyridine to explore different spatial arrangements and electronic distributions. researchgate.net

Bioisosterism is the substitution of atoms or groups with other groups that have similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological activity. For example, a hydroxyl group (-OH) might be replaced with a fluorine atom (-F) to alter metabolic stability or binding interactions. rsc.org

Computer-aided techniques such as molecular docking are instrumental in predicting how newly designed molecules will bind to a target. nih.gov These simulations allow researchers to visualize and evaluate potential interactions, guiding the selection of the most promising candidates for synthesis. rsc.orgnih.gov The design of novel lapatinib (B449) derivatives, for example, used rational design to target specific hydrophobic pockets in protein binding sites. mdpi.com

Synthesis and Characterization of Substituted Aminopyridines and Related Analogues

The synthesis of substituted aminopyridines is a multi-step process that often starts from readily available pyridine precursors. A variety of synthetic routes have been developed to introduce diverse functional groups onto the pyridine ring.

One common approach involves the condensation reaction of an aminopyridine with an appropriate aldehyde or ketone to form a Schiff base, which can be further modified. stmjournals.in For example, new series of 3-substituted heterocyclic compounds have been synthesized starting from 2-aminopyridine, which undergoes condensation with phenacyl bromide, followed by the introduction of other groups at the 3-position. researchgate.net Another strategy relies on the reaction of azlactones with enamines, which leads to the formation of substituted tetrahydropyridine (B1245486) derivatives that can be subsequently aromatized. nih.gov These methods allow for the systematic introduction of substituents to probe their effects on the molecule's properties.

Once synthesized, the characterization of these new compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups, such as N-H, O-H, and C=O bonds.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is compared against calculated values to verify purity.

The table below summarizes the synthesis and characterization data for representative pyridine derivatives found in the literature.

| Compound Name | Synthetic Precursors | Key Reaction Type | Characterization Methods | Reference |

| Ethyl cis-2-methyl-6-oxo-4-phenyl-5-[(phenylcarbonyl)-amino]-1,4,5,6-tetrahydropyridine-3-carboxylate | Azlactone and Enamine | Heating/Condensation | IR, ¹H NMR, ¹³C NMR | nih.gov |

| 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles | 3-(Trifluoromethyl)phenyl cyanoacetamide, Aromatic aldehydes, Malononitrile | Reflux with Piperidine | IR, ¹H NMR, ¹³C NMR, MS | mdpi.com |

| 3-substituted-4-amino-[3,2-c]-thienopyridines | Nitroolefin and Nitrile | Intramolecular reductive cyclization | Not specified | nih.gov |

| 3-Carbaldehyde derivatives of imidazo[1,2-a]pyridine | 2-substituted imidazo/pyridine rings | Vilsmeier-Haack reaction | FT-IR, ¹H-NMR | researchgate.net |

Influence of Substituent Position and Nature on Molecular Interactions

Nature of Substituents:

Electron-Donating Groups (EDGs): Groups like amino (-NH2) and hydroxyl (-OH) increase the electron density of the pyridine ring. This can enhance the strength of hydrogen bonding and alter the molecule's electrostatic potential, impacting how it interacts with other molecules. rsc.orgnih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or halogens (-Cl, -F) decrease the electron density of the ring. This can influence π-π stacking interactions and modify the acidity or basicity of nearby functional groups. nih.govmdpi.com

Bulky Groups: Sterically large substituents can dictate the preferred conformation of the molecule, potentially hindering or facilitating certain intermolecular interactions. nih.gov

Position of Substituents: The location of a substituent (ortho, meta, or para) relative to the ring nitrogen and other functional groups is crucial. nih.gov For example, an amino or hydroxyl group at the ortho or para position to the ring nitrogen can have a more significant impact on the ring's electronic properties compared to a meta-substituent. rsc.org The relative position of substituents on interacting aromatic rings has been shown to have a strong influence on the strength of π-π stacking. nih.gov Studies on polyhalogenated pyridines revealed that the presence of an electron-donating substituent strongly impacts the geometry and electronic structure, with the specific position influencing intra- and intermolecular interactions. rsc.org

The table below outlines the observed effects of different substituents on pyridine derivatives.

| Substituent Type | Position | Observed Influence on Molecular Properties | Reference |

| Electron-Donating (-NH₂, -OH) | ortho, para | Strongly impacts geometry, electronic structure, and vibrational characteristics. Enhances hydrogen bonding. | rsc.org |

| Methoxy (-OMe) | Multiple | Increasing the number of -OMe groups can enhance antiproliferative activity, indicating a strong influence on molecular interactions. | nih.gov |

| Halogens (-Br, -Cl, -F) | Any | Can lead to halogen bonding and alter π-π stacking interactions. May decrease antiproliferative activity. | nih.govmdpi.com |

| Nitro (-NO₂) | Position 6 (coumarin moiety) | A nitro group at certain positions can be essential for antibacterial activity. | mdpi.com |

| Amino (-NH₂) | Any | The introduction of an amino group can decrease antibacterial activity in some contexts. | mdpi.com |

Regioisomeric and Stereoisomeric Effects on Chemical Behavior

Stereoisomeric Effects: Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

Enantiomers: Non-superimposable mirror images.

Diastereomers: Stereoisomers that are not mirror images (e.g., cis-trans isomers).

The synthesis of substituted prolines, which are structurally related to cyclic amino acids, often yields mixtures of diastereomers (cis and trans). nih.gov The specific stereochemistry is critical, as it dictates the molecule's three-dimensional shape. For example, the cis versus trans configuration of substituents on a ring can dramatically alter the molecule's ability to adopt a stable conformation or interact with a chiral environment. The development of stereoselective synthetic methods is therefore crucial for producing a single desired isomer and studying its specific chemical behavior. nih.gov

Coordination Chemistry of Amino Substituted Pyridines

Synthesis and Characterization of Metal Complexes with Pyridine (B92270) Ligands

The synthesis of metal complexes with amino-substituted pyridine ligands typically involves the reaction of a metal salt with the aminopyridine ligand in a suitable solvent. ekb.egscirp.org The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product. scirp.org For instance, aqueous or ethanolic solutions are commonly employed, and the mixture is often refluxed for several hours to ensure the completion of the reaction. ekb.egscirp.org The resulting metal complexes can then be isolated as crystalline solids. nih.gov

A variety of transition metals have been successfully incorporated into complexes with aminopyridine ligands, including manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). ekb.egscirp.org The synthesis of nine different complexes with 4-aminopyridine (B3432731) and various metal salts (chlorides or acetates) has been reported, showcasing the versatility of this ligand. ekb.eg

The characterization of these complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is typically employed:

Elemental Analysis: This technique provides the elemental composition of the complex, which helps in confirming the stoichiometry of the metal and ligand.

Spectroscopic Methods:

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyridine ring and the amino group upon complexation provide evidence of bonding. ekb.eg

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help in determining the coordination geometry around the metal ion. nih.gov

NMR Spectroscopy: For diamagnetic complexes, Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR) can provide detailed information about the structure of the ligand in the complex. nih.gov

Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of the complex, which can indicate the oxidation state and spin state of the metal ion. nih.gov

Table 1: Examples of Synthesized Aminopyridine Metal Complexes and Characterization Techniques

| Metal Ion | Aminopyridine Ligand | Formula of Complex | Characterization Techniques Used | Reference |

|---|---|---|---|---|

| Cu(II) | 3-aminopyridine (B143674) | [Cu(3-aminopyridine)₂(NCS)₂] | Single-crystal X-ray diffraction | nih.gov |

| Cu(II) | 4-aminopyridine | [Cu(4-aminopyridine)₃(NCS)₂] | Single-crystal X-ray diffraction | nih.gov |

| Cd(II) | 4-aminopyridine | [Cd(4-aminopyridine)₂(NCS)Cl] | Single-crystal X-ray diffraction | nih.gov |

| Ni(II) | 3-aminopyridine | catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | Single-crystal X-ray diffraction, Spectroscopic methods | elsevierpure.com |

| Co(II) | 3-aminopyridine | [Co(3-ampy)₄(NCS)₂] | Single-crystal X-ray diffraction, Spectroscopic methods | elsevierpure.com |

Ligand Binding Modes and Coordination Geometries in Metal Complexes

Amino-substituted pyridines can exhibit various binding modes in metal complexes, primarily acting as monodentate or bidentate ligands. The specific coordination behavior depends on the position of the amino group on the pyridine ring, the nature of the metal ion, and the presence of other coordinating ligands.

Monodentate Coordination: The most common binding mode is through the nitrogen atom of the pyridine ring. In this case, the aminopyridine acts as a simple pyridine derivative. elsevierpure.com

Bidentate and Bridging Coordination: The exocyclic amino group can also participate in coordination, leading to chelation or bridging between metal centers. For instance, in some complexes, the amino group can coordinate to a second metal ion, resulting in the formation of polymeric chains or networks. elsevierpure.com

The coordination of aminopyridine ligands to metal centers results in a variety of coordination geometries, as determined by techniques like single-crystal X-ray diffraction. nih.gov Common geometries include:

Octahedral: This is a common geometry for many transition metal complexes, where the metal ion is coordinated to six ligands. ekb.eg

Tetrahedral: In this geometry, the metal ion is coordinated to four ligands. nih.gov

Square Planar: This geometry is often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). nih.gov

Square Pyramidal: This five-coordinate geometry has also been reported for aminopyridine complexes. nih.gov

For example, in the complex [Cu(3-aminopyridine)₂(NCS)₂], the copper(II) ion is in a square planar environment. In contrast, the copper(II) ion in [Cu(4-aminopyridine)₃(NCS)₂] exhibits a square pyramidal geometry. nih.gov The cadmium(II) complex [Cd(4-aminopyridine)₂(NCS)Cl] displays an octahedral coordination. nih.gov

Table 2: Coordination Geometries in Aminopyridine Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | Square Planar | nih.gov |

| [Cu(4-aminopyridine)₃(NCS)₂] | Cu(II) | Square Pyramidal | nih.gov |

| [Cd(4-aminopyridine)₂(NCS)Cl] | Cd(II) | Octahedral | nih.gov |

| Ni(II) and Co(II) complexes with 3-aminopyridine | Ni(II), Co(II) | Polymeric chains | elsevierpure.com |

Spectroscopic Analysis of Pyridine-Metal Interactions

Spectroscopic techniques are invaluable for probing the interactions between aminopyridine ligands and metal ions.

Infrared (IR) Spectroscopy: The IR spectra of aminopyridine complexes show characteristic shifts in the vibrational bands of the pyridine ring and the amino group upon coordination. The stretching vibration of the C=N group within the pyridine ring is often observed to shift to a higher frequency, which is indicative of coordination through the pyridine nitrogen. ekb.eg New bands in the far-infrared region of the spectrum can be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of aminopyridine complexes provide insights into the d-d electronic transitions of the metal ion. The position and intensity of these bands are sensitive to the coordination environment and geometry of the metal center. nih.gov For instance, the UV-Vis spectrum of a Ni(II) complex can help distinguish between an octahedral and a square planar geometry.

The analysis of these spectral changes allows for a detailed understanding of how the electronic structure of the aminopyridine ligand is perturbed upon coordination to a metal ion.

Role of Aminopyridines as Bridging or Chelating Ligands

While often acting as simple monodentate ligands, aminopyridines possess the potential to function as bridging or chelating ligands, leading to the formation of more complex supramolecular structures.

Bridging Ligands: The amino group of an aminopyridine ligand can coordinate to a second metal center, effectively bridging two metal ions. This has been observed in isostructural nickel(II) and cobalt(II) complexes with 3-aminopyridine, where the ligand links the metal centers into polymeric chains. elsevierpure.com This bridging ability is crucial in the construction of coordination polymers with specific dimensionalities and potential applications in materials science.

Chelating Ligands: For chelation to occur, the aminopyridine ligand must be able to form a stable ring with the metal ion. While simple aminopyridines are less likely to act as chelating ligands, derivatives with additional donor atoms in appropriate positions can form stable chelate rings. For example, a ligand incorporating both a pyridine ring and an amino group, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, can act as a bidentate chelating ligand, coordinating to a metal ion through both a sulfur and an amine group to form a stable five-membered ring. nih.gov

The ability of aminopyridines to act as either bridging or terminal ligands contributes to the structural diversity of their metal complexes. elsevierpure.com

Biological Interaction Mechanisms of 3 Amino 4 3 Hydroxypropylamino Pyridine Analogues in Vitro Studies

Ligand-Biomolecule Binding Studies

The interaction of small molecules with biological macromolecules like DNA, RNA, and proteins is a critical determinant of their pharmacological activity. Research into 3-Amino-4-(3-hydroxypropylamino)pyridine analogues has explored these binding events to elucidate their mechanisms of action at a molecular level.

While direct studies on the binding of this compound to DNA and RNA are not extensively documented, the principles of small molecule-nucleic acid interactions can be inferred from related structures. Generally, molecules containing planar aromatic rings, like the pyridine (B92270) core, can interact with the stacked base pairs of DNA and RNA through intercalation. Additionally, the amino and hydroxyl functional groups can form hydrogen bonds with the phosphate (B84403) backbone or the bases themselves. nih.gov

The binding affinity and specificity are governed by the cumulative effect of various intermolecular forces, including hydrogen bonds and stacking interactions. nih.gov For instance, zinc finger domains in proteins utilize a combination of hydrogen bonding with bases and the insertion of aromatic sidechains for stacking between bases to achieve specific RNA recognition. nih.gov It is plausible that pyridine-based ligands could adopt similar binding modes. Dual-binding proteins that interact with both DNA and RNA often employ distinct domains or strategies for each type of nucleic acid, suggesting that a small molecule could also exhibit differential binding preferences. nih.gov

Table 1: Potential DNA and RNA Interaction Modes for Pyridine Analogues

| Interaction Type | Potential Interacting Moiety | Target on Nucleic Acid |

|---|---|---|

| Hydrogen Bonding | Amino group, Hydroxyl group, Pyridine Nitrogen | Phosphate backbone, Nucleobases (major/minor grooves) |

| Aromatic Stacking | Pyridine ring | Between base pairs |

The interaction of small molecules with proteins is fundamental to their biological effects. Analogues of this compound, particularly those with a pyridine core, have been investigated for their ability to bind to tubulin, a critical protein involved in microtubule formation and cell division.

Microtubule-targeting agents are a significant class of anti-cancer drugs. nih.gov Certain 3-nitropyridine (B142982) analogues have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site of tubulin. nih.gov X-ray crystallography has confirmed that these compounds interact with this specific pocket, leading to cell cycle arrest in the G2-M phase. nih.gov Similarly, imidazo[4,5-b]pyridine derivatives have also been identified as tubulin polymerization inhibitors. nih.gov Computational analysis suggests these compounds act on an extended colchicine (B1669291) site on the surface between tubulin subunits, thereby interfering with polymerization. nih.gov

The binding of noscapine (B1679977) analogues, which are also microtubule-interfering agents, provides further insight. Amino-noscapine, for example, interacts with tubulin at a site that overlaps with the colchicine-binding site. researchgate.net Its amino group forms a hydrogen bond with the carbonyl oxygen of Val-B236, and the dimethoxy group's oxygen atoms bond with the side chain of Lys-B345. researchgate.net This highlights the importance of specific amino acid residues in the binding pocket for stabilizing the ligand-protein complex.

Table 2: Key Interactions of Tubulin-Binding Pyridine Analogues

| Compound Class | Binding Site | Key Interacting Residues (Example) | Consequence |

|---|---|---|---|

| 3-Nitropyridines | Colchicine-binding site | Not specified | Inhibition of tubulin polymerization, G2-M cell cycle arrest nih.gov |

| Imidazo[4,5-b]pyridines | Extended colchicine site | Not specified | Interference with tubulin polymerization nih.gov |

Enzyme Inhibition Mechanisms

Enzyme inhibition is a common mechanism of action for many therapeutic compounds. Analogues of this compound have been explored as inhibitors of various enzymes, with studies focusing on the specific mechanisms of inactivation and the types of inhibition observed.

Mechanism-based inactivators are unreactive compounds that are converted into a reactive species by the catalytic action of the target enzyme, leading to its inactivation. mdpi.com This strategy has been employed in the design of inhibitors for aminotransferases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes crucial for nitrogen metabolism. nih.gov

For instance, certain cyclopentane-based analogues are known to inactivate γ-aminobutyric acid aminotransferase (GABA-AT). The inactivation mechanism often involves the formation of a Schiff base with the PLP cofactor, followed by deprotonation and elimination of a leaving group (like a fluoride (B91410) ion) to generate a reactive imine or enamine intermediate. nih.gov This reactive species then covalently modifies a key residue in the active site, such as a lysine, leading to irreversible inactivation. nih.govnih.gov Different aminotransferase inactivators can proceed through various mechanisms, including Michael addition, enamine addition, or fluoride ion elimination followed by conjugate addition. nih.govresearchgate.net

In the context of phospholipase C (PLC) inhibition, some thieno[2,3-b]pyridine (B153569) derivatives have been identified as potent inhibitors. nih.govnih.gov While the exact mechanism of inactivation is not always defined as mechanism-based, these compounds are thought to bind to the conserved active site of PLC isozymes, leading to the inhibition of their enzymatic activity. nih.gov

Understanding the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for characterizing an inhibitor's mechanism of action. For inhibitors of Phospholipase C (PLC), studies have suggested a competitive mechanism of inhibition. nih.gov In one study, the IC50 value of an inhibitor increased with higher concentrations of the substrate, PtdIns(4,5)P2, which is consistent with the inhibitor binding to the active site and competing with the natural substrate. nih.gov This suggests that such inhibitors are general inhibitors of PLC isoforms, likely due to the conserved nature of the active site among different isozymes. nih.gov

Table 3: Inhibition Data for a PLC Inhibitor (Compound 3013)

| Substrate Concentration (PtdIns(4,5)P2) | IC50 Value |

|---|---|

| 16 µM | 3.7 µM nih.gov |

The specific functional groups on an inhibitor molecule play a critical role in its interaction with the enzyme's active site. In aminotransferase inactivators, the amino group is essential for forming the initial Schiff base with the PLP cofactor. The presence and position of other groups, such as halogens or double bonds, can influence the acidity of adjacent protons and facilitate the subsequent elimination steps that lead to the formation of the reactive species. mdpi.com For example, an α,β-unsaturated carboxylate group has been suggested to be directly involved in the inactivation cascade of human ornithine aminotransferase (hOAT) by forming an enolate intermediate. mdpi.com

In the case of hOAT inhibitors, the carboxylate group of the ligand often forms strong hydrogen bonds with residues like Tyr55 and interacts with Arg180, contributing to the stability of the protein-ligand complex. nih.gov The aldehyde group of the ligand can also form hydrogen bonds with other active site residues, such as Gln266. nih.gov The trifluoromethyl group in some inactivators is important for a novel mechanism involving vinylogous fluoride ion elimination. nih.gov These specific interactions, dictated by the functional groups of the inhibitor, are responsible for both the potency and, in some cases, the selectivity of the compound.

Computational Molecular Docking and Binding Site Predictions

Computational molecular docking is a key in silico method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique provides valuable insights into the binding modes, affinities, and interactions of ligands with their target proteins at a molecular level. For analogues of this compound, docking studies have been instrumental in elucidating potential protein-ligand interactions and identifying promising drug candidates.

One study focused on 3-Amino-4-(Boc-amino) pyridine, an analogue where the hydroxypropylamino group is replaced by a Boc-amino group. researchgate.net This investigation explored the interaction between the compound and a target protein associated with amyotrophic lateral sclerosis (ALS). researchgate.net The findings revealed a binding energy of -5.25 Kcal/mol, suggesting a favorable interaction that could indicate its potential as a therapeutic agent for ALS. researchgate.net The molecular geometry, electronic properties, and vibrational frequencies of this analogue were previously investigated using Density Functional Theory (DFT), which provides a foundation for understanding its interaction capabilities. researchgate.netresearchgate.net

In a broader context, various pyridine derivatives have been subjected to molecular docking simulations to predict their biological activity. These studies help in understanding the structure-activity relationships and guide the synthesis of more potent compounds. For instance, a series of N-aminothiazole-hydrazineethyl-pyridine derivatives were docked against the SARS-CoV-2 main protease (PDB code: 6LU7). mdpi.com The results from these simulations are used to determine the binding energy of non-bonding interactions between the ligand and the receptor. mdpi.com One of the studied compounds showed a high binding energy of -8.6 kcal/mol, and subsequent molecular dynamics simulations were performed to understand the thermodynamic properties of the binding. mdpi.com

Similarly, another study investigated 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives through molecular docking against the Hepg-2 cancer protein (PDB code: 4mmh). This analysis was used to study the hydrogen bonding interactions within the active site of the protein. The docking scores of the synthesized compounds were found to be comparable to standard compounds, with one particular analogue identified as having the highest activity.

These computational approaches are fundamental in modern drug design, allowing for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and further in vitro and in vivo testing. nih.govnih.gov The prediction of binding sites plays a pivotal role in rational drug design and can aid in understanding protein function. nih.gov Docking studies for pyridine derivatives often highlight the importance of the pyridine ring acting as a flat heteroaromatic moiety that can be inserted into the binding pocket of target proteins. nih.gov

The following table summarizes the findings from molecular docking studies on various analogues and derivatives of pyridine.

| Ligand/Compound Series | Target Protein/Cell Line | PDB Code | Key Findings |

| 3-Amino-4-(Boc-amino) pyridine | Target protein for amyotrophic lateral sclerosis (ALS) | N/A | The lowest binding energy was calculated to be -5.25 Kcal/mol, suggesting it could be an effective drug candidate. researchgate.net |

| N-aminothiazole-hydrazineethyl-pyridines | SARS-CoV-2 main protease | 6LU7 | One compound (8a) exhibited the highest binding energy of -8.6 kcal/mol. Molecular dynamics simulations were used to verify the results. mdpi.com |

| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives | Hepg-2 (Hepatocellular carcinoma) | 4mmh | Docking studies were performed to analyze hydrogen bonding interactions. One compound (C3) was found to have the highest activity against the cancer protein. Hydrophobicity was found to be critical for activity. |

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-(3-hydroxypropylamino)pyridine, and how can reaction conditions be optimized?

To synthesize this compound, researchers can adapt methodologies from analogous pyridine derivatives. For example:

- Stepwise functionalization : Introduce the hydroxypropylamino group via nucleophilic substitution or reductive amination. Use polar aprotic solvents (e.g., DMF or DMSO) and catalysts like cesium carbonate to enhance reactivity .

- Solvent selection : Optimize reaction efficiency by testing solvents with varying polarities. Evidence from similar compounds suggests that dimethylacetamide (DMA) or ethanol may improve yield in amine coupling reactions .

- Temperature control : Maintain temperatures between 35–80°C to balance reaction kinetics and side-product formation. Lower temperatures (e.g., 35°C) reduce decomposition risks, as seen in copper-catalyzed aminations .

Q. How should researchers handle safety protocols for this compound during synthesis and handling?

Safety measures should align with GHS guidelines for pyridine derivatives:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors, as recommended for 3-aminopyridine .

- Ventilation : Ensure well-ventilated workspaces or use local exhaust ventilation to mitigate exposure risks. Toxic combustion products (e.g., NOx) may form during high-temperature reactions .

- Emergency procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per hazardous material regulations .

Advanced Research Questions

Q. How can density functional theory (DFT) studies elucidate the electronic interactions of this compound in catalytic systems?

DFT can model the compound’s donor-acceptor behavior, particularly the role of the pyridine ring and amino groups:

- Charge distribution : Calculate Mulliken charges to identify electron-rich sites (e.g., the amino group) that facilitate coordination with metal surfaces or catalysts .

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity in redox processes. Pyridine derivatives often exhibit strong interactions via π-electron systems, which DFT can quantify .

- Validation : Cross-reference computational results with experimental data (e.g., cyclic voltammetry) to confirm charge-transfer mechanisms .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Recommended steps:

- Multi-technique validation : Use complementary methods like high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for unambiguous structural determination .

- Solvent effects : Record NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to eliminate solvent-shift artifacts. For IR, compare spectra in KBr pellets vs. ATR modes to detect moisture-sensitive functional groups .

- Dynamic processes : Employ variable-temperature NMR to identify dynamic equilibria (e.g., rotamers) that cause signal splitting .

Q. How can researchers design analogs with modified substituents to enhance bioactivity or stability?

- Substituent screening : Replace the hydroxypropyl group with alkyl or aryl groups via Buchwald-Hartwig coupling. Evidence from bromopyridine analogs shows that electron-withdrawing substituents (e.g., -Br) enhance electrophilicity .

- Stability assays : Test analogs under accelerated degradation conditions (e.g., UV light, high humidity). Monitor decomposition via HPLC and compare with the parent compound’s stability profile .

- Bioisosteric replacements : Substitute the pyridine ring with quinoline or isoquinoline scaffolds while retaining the amino-hydroxypropyl motif, as seen in corrosion inhibition studies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.